2-(2-Bromophenyl)piperidine hydrochloride
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Overview
Description
2-(2-Bromophenyl)piperidine hydrochloride is an organic compound with the molecular formula C11H14BrN.ClH. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Many piperidine derivatives are known to interact with various receptors in the nervous system, such as the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Piperidine derivatives often act as antagonists at their target receptors. They bind to the receptor and block its activation by the natural ligand, thereby inhibiting the signal transmission .
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromophenyl group allows it to form specific interactions with target proteins, potentially inhibiting or activating enzymatic reactions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or receptors, altering their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or metabolic processes. At high doses, it could induce toxic or adverse effects, including oxidative stress, inflammation, or organ damage. It is crucial to determine the threshold doses that elicit beneficial versus harmful effects in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound may be transported by specific membrane transporters, such as organic cation transporters or ATP-binding cassette transporters. These transporters can influence the compound’s cellular uptake, efflux, and tissue distribution. Additionally, binding proteins in the blood or intracellular compartments may affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with transcription factors or chromatin-modifying enzymes, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, typically in anhydrous conditions.
Oxidation: Potassium permanganate, often in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride, usually in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted piperidines depending on the reagent used.
Oxidation: Piperidones and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
2-(2-Bromophenyl)piperidine hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological pathways and interactions involving piperidine derivatives.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
2-Phenylpiperidine: Lacks the bromine atom but shares the piperidine core.
2-(2-Chlorophenyl)piperidine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where such properties are desired.
Biological Activity
2-(2-Bromophenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is utilized in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its structural features suggest interactions with multiple biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound includes a bromophenyl group attached to a piperidine ring. This configuration is significant as it influences the compound's biological activity through interactions with specific receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the nervous system. Piperidine derivatives are known to act as antagonists at muscarinic acetylcholine receptors, which play crucial roles in neurotransmission and other cellular processes.
Target Interactions
- Muscarinic Acetylcholine Receptors : The compound may inhibit receptor activation by blocking the binding of acetylcholine, leading to altered signaling pathways.
- Enzymatic Interactions : It can influence the activity of cytochrome P450 enzymes, affecting drug metabolism and clearance rates in biological systems.
Biological Effects
The compound exhibits a range of biological effects depending on the dosage and duration of exposure.
Cellular Effects
- Cell Signaling : It modulates signaling pathways involving kinases and phosphatases, impacting cellular responses to external stimuli.
- Gene Expression : The compound can alter gene expression related to cell cycle regulation and apoptosis, potentially leading to therapeutic effects in conditions like cancer .
Dosage Effects
In animal models, low doses of this compound may produce beneficial effects such as anti-inflammatory responses or neuroprotective actions. Conversely, high doses can result in toxicity characterized by oxidative stress and inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential.
Parameter | Description |
---|---|
Absorption | Influenced by transport proteins; may utilize organic cation transporters. |
Metabolism | Primarily metabolized by cytochrome P450 enzymes; forms hydroxylated metabolites. |
Distribution | Tissue distribution affected by binding proteins; localization impacts function. |
Excretion | Metabolites undergo conjugation reactions (e.g., glucuronidation) for excretion. |
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Anticancer Activity : Research indicates that piperidine derivatives can induce senescence in melanoma cells, demonstrating potential as anticancer agents .
- Antimicrobial Properties : A series of phenyl piperidine derivatives have shown selective antagonist activity against CCR2 receptors, highlighting their potential in treating inflammatory diseases .
- Neuroprotective Effects : Studies suggest that certain piperidine compounds can provide neuroprotection by modulating calcium influx in brain cells, which is relevant for conditions such as ischemia and migraine .
Properties
IUPAC Name |
2-(2-bromophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBKDKCHGUBLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.